molecular formula C11H13NO6S B1659633 7-(N,N-Dimethylsulphamoyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid CAS No. 66410-49-9

7-(N,N-Dimethylsulphamoyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid

Cat. No. B1659633
CAS RN: 66410-49-9
M. Wt: 287.29 g/mol
InChI Key: ZRISRDUHJZSFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(N,N-Dimethylsulphamoyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO6S and its molecular weight is 287.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66410-49-9

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

7-(dimethylsulfamoyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C11H13NO6S/c1-12(2)19(15,16)7-5-8(11(13)14)10-9(6-7)17-3-4-18-10/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

ZRISRDUHJZSFSK-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC(=C2C(=C1)OCCO2)C(=O)O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C2C(=C1)OCCO2)C(=O)O

Other CAS RN

66410-49-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 cm3 of acetone and a solution of 99 g of dimethylamine in 250 cm3 of acetone were introduced into a balloon flask provided with an agitator and a thermometer. The mixture was cooled to 0° C. and then 139 g of 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid were introduced. The mixture was agitated at ambient temperature, the acetone distilled off and the residue dissolved in 1 liter of water. The solution was rendered alkaline, filtered and treated with 70 cm3 of hydrochloric acid. The precipitate was dried off, washed and dried. 128 g of 7-dimethylsulfamoyl-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 220°-221° C.; yield: 89%).
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.